molecular formula C18H17NO3 B3114168 (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 200123-07-5

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B3114168
CAS No.: 200123-07-5
M. Wt: 295.3 g/mol
InChI Key: RHCZGQPKVIERAD-DHZHZOJOSA-N
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Description

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a nitro group on one phenyl ring and an isopropyl group on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: 3-Aminophenyl derivative.

    Reduction of Carbonyl Group: Corresponding alcohol.

    Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development due to its bioactive properties.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes or receptors, disrupting cellular pathways and leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group, making it less hydrophobic.

    (2E)-1-(4-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: Nitro group is positioned differently, affecting its reactivity.

    (2E)-1-(3-Nitrophenyl)-3-[4-(methyl)phenyl]prop-2-en-1-one: Contains a methyl group instead of an isopropyl group, altering its steric properties.

Uniqueness

The presence of both the nitro and isopropyl groups in (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one makes it unique in terms of its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-1-(3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(12-16)19(21)22/h3-13H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZGQPKVIERAD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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